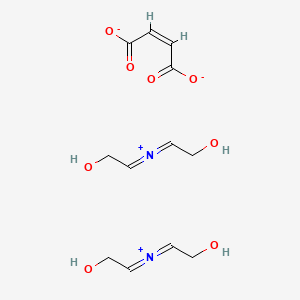

Bis(bis(2-hydroxyethyl)ammonium) maleate

Description

Significance and Research Trajectory of Protic Ionic Liquids (PILs) Incorporating Hydroxyethylammonium Cations

Protic ionic liquids (PILs) are formed through the transfer of a proton from a Brønsted acid to a Brønsted base. nih.govrsc.org A defining feature of PILs is the presence of a labile proton on the cation, which facilitates the formation of extensive hydrogen bond networks. nih.gov This characteristic significantly influences their physicochemical properties and has driven their research in various scientific fields. nih.govrsc.org

The incorporation of hydroxyethylammonium cations into PILs has attracted considerable academic and industrial attention due to the presence of hydroxyl groups. nih.govfrontiersin.org These hydroxyl groups enhance the hydrogen-bonding capabilities of the ionic liquid, a feature that is highly desirable in many applications. frontiersin.org Research has demonstrated that the physicochemical properties of these PILs, such as their melting point, thermal stability, density, and viscosity, are intricately linked to their molecular structures and the nature of the interactions between the cation and anion. nih.govresearchgate.net

The research trajectory of hydroxyethylammonium-based PILs is expanding into diverse areas. For instance, their ability to form strong hydrogen bonds has led to their investigation as solvents for the pretreatment of lignocellulosic biomass, showing good efficiency in cellulose (B213188) extraction. frontiersin.orgacs.org Furthermore, their typically wide liquid-state temperature range makes them suitable for high-temperature applications. nih.gov Studies on their acid-base properties have been crucial in understanding their potential as catalysts and reaction media. researchgate.net The comparison with analogous phosphonium-based PILs has further highlighted the unique characteristics of ammonium-based systems. nih.govrsc.org

Overview of Maleate (B1232345) Salts in Chemical Sciences and Their Diverse Roles

Maleate salts, derived from maleic acid, are a class of chemical compounds with a broad range of applications across the chemical sciences. In the pharmaceutical industry, forming a maleate salt is a widely used strategy to enhance the aqueous solubility and dissolution rate of drug candidates with poor water solubility. nih.govresearchgate.net This can, in turn, improve the bioavailability of the active pharmaceutical ingredient (API). researchgate.net Additionally, the formation of a maleate salt can increase the chemical stability of an API in its solid, crystalline form. researchgate.net However, the reactivity of the maleate moiety must be considered, as it can potentially lead to degradation of the API through reactions such as the Michael addition, which was observed with amlodipine (B1666008) maleate. nih.gov

Academic Interest in the Unique Structural Features of Bis(bis(2-hydroxyethyl)ammonium) Cations

The bis(bis(2-hydroxyethyl)ammonium) cation is of significant academic interest due to its distinct structural characteristics. The cation possesses two bis(2-hydroxyethyl) moieties attached to a central nitrogen atom, providing multiple hydroxyl groups and an ammonium (B1175870) center that can participate in extensive hydrogen-bonding networks. nih.goviucr.orgnih.gov Crystallographic studies of salts containing the bis(2-hydroxyethyl)ammonium cation have consistently shown that these hydrogen-bonding interactions are a dominant force in dictating the final crystal structure. nih.goviucr.org

The specific conformation of the cation plays a crucial role in its interaction patterns. For example, a syn conformation of the cation, combined with a gauche relationship between the C-O and C-N bonds of the hydroxyethyl (B10761427) fragments, facilitates the formation of specific O-H···O and N-H···O hydrogen bonds. nih.goviucr.org These interactions can lead to the assembly of complex supramolecular architectures, including double-ion chains and various ring motifs described by graph-set notation. nih.govnih.gov The conformational flexibility of the hydroxyethyl chains can also lead to different packing arrangements and potentially different polymorphic forms of the salts. The study of these structural features is fundamental to the field of crystal engineering, as it provides insights into how the properties of the resulting material can be tuned by selecting different anions to pair with the cation.

Data Tables

Table 1: Physicochemical Data for Bis(bis(2-hydroxyethyl)ammonium) maleate

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₆N₂O₈ smolecule.comchemnet.com |

| Molecular Weight | 326.3434 g/mol smolecule.comchemnet.com |

| Appearance | White powder lookchem.com |

| Boiling Point | 686.4°C at 760 mmHg chemnet.com |

| Flash Point | 368.9°C chemnet.com |

| Vapor Pressure | 8.31E-22 mmHg at 25°C lookchem.com |

Table 2: Synthesis Methods for this compound

| Synthesis Method | Description |

|---|---|

| Neutralization Reaction | Involves mixing stoichiometric amounts of bis(2-hydroxyethyl)amine and maleic acid under controlled temperature and pH. smolecule.com |

| Solvent-Assisted Synthesis | Utilizes solvents such as water or ethanol (B145695) to improve the solubility of reactants and the kinetics of the reaction. smolecule.com |

| Solvent-Free Synthesis | Achieved through the direct mixing and heating of the solid reactants, often just above the melting point of maleic acid. smolecule.com |

| Microwave-Assisted Synthesis | Employs microwave irradiation of the reactants, which can lead to faster reaction times and improved yields. smolecule.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Bis(2-hydroxyethyl)amine |

| Maleic acid |

| Amlodipine |

| Amlodipine maleate |

| Bedaquilinium maleate |

| Bedaquilinium fumarate |

| Bedaquilinium benzoate |

| Bis(2-hydroxyethyl)ammonium 2-bromophenolate |

| Bis(2-hydroxyethyl)ammonium picrate (B76445) |

Structure

2D Structure

Properties

CAS No. |

85909-55-3 |

|---|---|

Molecular Formula |

C12H18N2O8 |

Molecular Weight |

318.28 g/mol |

IUPAC Name |

bis(2-hydroxyethylidene)azanium;(Z)-but-2-enedioate |

InChI |

InChI=1S/2C4H8NO2.C4H4O4/c2*6-3-1-5-2-4-7;5-3(6)1-2-4(7)8/h2*1-2,6-7H,3-4H2;1-2H,(H,5,6)(H,7,8)/q2*+1;/p-2/b;;2-1- |

InChI Key |

ZKAOBYSKJCGBBB-KSBRXOFISA-L |

Isomeric SMILES |

C(C=[N+]=CCO)O.C(C=[N+]=CCO)O.C(=C\C(=O)[O-])\C(=O)[O-] |

Canonical SMILES |

C(C=[N+]=CCO)O.C(C=[N+]=CCO)O.C(=CC(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Studies

Conventional Synthetic Routes to Bis(bis(2-hydroxyethyl)ammonium) Maleate (B1232345)

The synthesis of bis(bis(2-hydroxyethyl)ammonium) maleate, an ammonium (B1175870) salt, is primarily achieved through direct acid-base reactions. These methods can be tailored regarding solvent use and reaction conditions to optimize yield and purity.

The most fundamental method for preparing ammonium salts is through the reaction of an acid and a base. alfa-chemistry.com this compound is formed from the reaction of diethanolamine (B148213), a secondary amine and a Brønsted base, with maleic acid, a Brønsted acid. The lone pair of electrons on the nitrogen atom in diethanolamine accepts a proton (H+) from the carboxylic acid groups of maleic acid. pressbooks.pub This proton transfer results in the formation of the bis(2-hydroxyethyl)ammonium cation and the maleate anion. researchgate.net

The stoichiometry of the salt is critical. The name "this compound" indicates that two equivalents of the diethanolamine base react with one equivalent of the dibasic maleic acid. This 2:1 molar ratio ensures that both carboxylic acid protons from the maleic acid are transferred, each to a diethanolamine molecule. Similar reactions, such as the one between monoethanolamine and malic acid, have also been shown to form compounds with 1:1 and 2:1 molar ratios, which can be isolated as distinct products. researchgate.net

The reaction conditions can be controlled to ensure the desired product is formed efficiently. While the reaction can occur at room temperature, heating is often employed to ensure completion. For instance, a similar synthesis of a protic ionic liquid, bis(2-hydroxyethyl)ammonium erucate (B1234575), was carried out at 100 °C for 24 hours. mdpi.com The reaction between diethanolamine and maleic anhydride (B1165640), a precursor to maleic acid, can also be performed in the presence of a base like sodium hydroxide (B78521) at temperatures ranging from 80 to 120 °C. google.com Solvents such as water or ethanol (B145695) can be used, although solvent-free methods are also viable. mdpi.comgoogle.com

Table 1: Summary of Reaction Conditions for Ammonium Salt Synthesis via Acid-Base Neutralization

| Parameter | Condition | Rationale / Example | Citation |

|---|---|---|---|

| Reactants | Amine (Base) + Acid | Diethanolamine + Maleic Acid | researchgate.net |

| Stoichiometry | 2:1 Molar Ratio (Base:Acid) | Ensures complete neutralization of the dibasic acid to form the "bis" salt. | researchgate.net |

| Temperature | Room Temperature to 120 °C | Heating can increase reaction rate and ensure completion. A synthesis of a similar salt was conducted at 100 °C. | mdpi.comgoogle.com |

| Solvent | Water, Ethanol, or Solvent-Free | Water is a green solvent choice. samipubco.com Melt conditions (solvent-free) are also possible. researchgate.net | samipubco.comresearchgate.net |

| Catalyst | Generally not required | The acid-base reaction is typically spontaneous. However, in some related syntheses using anhydrides, a base like NaOH is used. | google.com |

Modern synthetic chemistry emphasizes the use of environmentally benign methods, often referred to as "green chemistry". samipubco.com For the synthesis of ammonium salts like this compound, this involves minimizing or eliminating the use of volatile organic solvents.

One prominent eco-friendly approach is the use of water as a solvent. samipubco.com The synthesis of various ammonium salts has been successfully demonstrated in aqueous media, which is non-toxic, inexpensive, and readily available. rsc.org For example, the reaction of diethanolamine with maleic anhydride can be effectively carried out in water. google.com

Another approach is solvent-free synthesis, where the reactants are mixed directly, often with heating to create a melt phase where the reaction can occur. researchgate.net The synthesis of hyperbranched polyesteramides from diethanolamine and maleic anhydride has been performed via melt polymerization, demonstrating the feasibility of solvent-free conditions for these reactants. researchgate.net Similarly, the synthesis of bis(2-hydroxyethyl)ammonium erucate was achieved by reacting the amine and acid without any solvent. mdpi.com These methods reduce waste and avoid the need for costly and energy-intensive solvent removal steps, aligning with the principles of green chemistry. rsc.org

Proton Transfer Equilibria and Ionicity in Ammonium Maleate Salt Formation

The formation of this compound from diethanolamine and maleic acid is a proton transfer reaction. sciengine.com However, in many such protic ionic systems, the transfer of the proton from the acid to the base is not always complete. An equilibrium exists between the un-ionized acid and base species and the resulting ionic salt. sciengine.comnih.gov The extent to which the ionic form dominates is described by the term "ionicity". sciengine.com

Several spectroscopic techniques can be employed to quantitatively measure the degree of proton transfer, or ionicity, in ammonium salt systems. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for assessing ionicity. The chemical shift of protons involved in the transfer, particularly the acidic proton and protons near the amine nitrogen, is sensitive to the electronic environment. In cases of equilibrium, the observed chemical shift is a weighted average of the shifts for the molecular and ionic species. nih.govresearchgate.net By comparing this to the shifts of the pure neutral species and a fully ionic standard, the percentage of ionicity can be calculated. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy can directly observe the molecular and ionic species. nih.govresearchgate.net The carbonyl stretching frequency (C=O) in the carboxylic acid group of maleic acid, for instance, will differ significantly from the carboxylate (COO⁻) stretch in the maleate anion. Similarly, the N-H bending and stretching vibrations of the neutral amine differ from those in the ammonium cation (N⁺-H). By calibrating the areas of these characteristic absorption peaks, the ratio of ionic to molecular species can be quantitatively determined. nih.govresearchgate.net

Walden Plot : This method assesses ionicity based on transport properties. It involves plotting the molar conductivity against the fluidity (the inverse of viscosity). By comparing the position of the data for the synthesized salt to an ideal line representing a fully dissociated electrolyte (like KCl), a qualitative and sometimes quantitative measure of ionicity can be obtained. rsc.org

Table 2: Methods for Quantitative Assessment of Ionicity

| Method | Principle | Observation | Citation |

|---|---|---|---|

| ¹H NMR Spectroscopy | The observed chemical shift is a weighted average of ionic and molecular species. | Change in chemical shift of protons on or near the N and O atoms upon salt formation. | nih.govresearchgate.net |

| FT-IR Spectroscopy | Different functional groups (e.g., COOH vs. COO⁻) have distinct vibrational frequencies. | Appearance/disappearance and shift of characteristic peaks (e.g., C=O stretch, N-H bend). | nih.govresearchgate.net |

| Walden Plot | Compares the molar conductivity vs. fluidity of the sample to an ideal, fully ionic system. | Deviation of the sample's data from the ideal KCl line indicates incomplete ionicity. | rsc.org |

The position of the equilibrium between the neutral reactants and the ionic salt is influenced by several key factors:

ΔpKa Value : The difference between the pKa of the protonated base (the bis(2-hydroxyethyl)ammonium ion) and the pKa of the acid (maleic acid) is a primary determinant. A large ΔpKa value generally favors complete proton transfer and high ionicity. nih.govresearchgate.net Conversely, a small ΔpKa suggests a more balanced equilibrium where both neutral and ionic species coexist. researchgate.net

Concentration : In some systems, the equilibrium can be concentration-dependent. At high concentrations, the formation of the ion pair is often favored, while at lower concentrations (upon dilution), the equilibrium may shift back towards the neutral molecules. nih.gov

Steric Hindrance : The molecular structure of the amine and acid can play a role. vaia.com Significant steric bulk around the nitrogen atom can hinder its ability to accept a proton, potentially leading to less complete proton transfer. vaia.com

Hydrogen Bonding : The ability of the newly formed ions to solvate each other and be stabilized by hydrogen bonding is crucial. rsc.org The hydroxyl groups on the bis(2-hydroxyethyl)ammonium cation can participate in hydrogen bonding, which helps to stabilize the ionic structure and favors a more complete proton transfer. rsc.org

Environment (Solvent) : The solvent can influence the thermodynamics of the proton transfer. numberanalytics.com Polar solvents can help stabilize the resulting ions, thereby shifting the equilibrium towards the ionic species.

Mechanistic Investigations of this compound Formation

The formation of this compound proceeds via a proton transfer mechanism. vaia.com The mechanism can be described as a direct transfer of protons from the two carboxylic acid groups of maleic acid to the basic nitrogen centers of two diethanolamine molecules.

When maleic anhydride is used as the starting material instead of maleic acid, the mechanism involves an initial ring-opening step. researchgate.net

Nucleophilic Acyl Substitution : The nitrogen atom of the first diethanolamine molecule acts as a nucleophile, attacking one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring to form an N,N-diethanol maleamic acid monoamide intermediate. researchgate.netuu.nl This reaction is typically fast. researchgate.net

Acid-Base Neutralization : The second diethanolamine molecule then acts as a base, abstracting the proton from the carboxylic acid group of the maleamic acid intermediate. This second step is the proton transfer that forms the final ionic salt.

Computational studies and analyses of reaction coordinates can provide deeper insights into the process. rsc.org For similar proton transfer reactions in amino acids, it has been shown that the process involves significant reordering of electron density. rsc.orgresearchgate.net The presence of other molecules, such as water, can act as a bridge to facilitate the proton transfer, sometimes leading to a concerted but asynchronous double proton transfer mechanism. rsc.orgresearchgate.net In the case of this compound, the hydroxyl groups on the diethanolamine may also play a role in stabilizing the transition state through intramolecular hydrogen bonding.

Despite a comprehensive search for scientific literature, specific single-crystal X-ray diffraction data for the compound "this compound" is not available in the public domain. As a result, it is not possible to provide the detailed structural analysis and crystallographic information requested in the outline.

The requested article would require precise data points such as the crystal system, space group, unit cell parameters, molecular conformation, and a detailed analysis of intermolecular interactions derived from single-crystal X-ray diffraction studies. Without this foundational data, any attempt to generate the content for the specified sections would be speculative and would not meet the required standards of scientific accuracy.

Information on related compounds, such as "Bis(2-hydroxyethyl)ammonium picrate (B76445)," does exist, which details its crystal structure and hydrogen bonding networks. However, this information is not transferable to "this compound" as the anion (maleate vs. picrate) plays a significant role in determining the crystal packing and intermolecular interactions.

Therefore, until a crystal structure for "this compound" is determined and published, it is not feasible to construct the detailed and scientifically accurate article as outlined.

Advanced Structural Characterization and Crystallography

Supramolecular Architecture and Self-Assembly Processes

The solid-state structure of Bis(bis(2-hydroxyethyl)ammonium) maleate (B1232345) is dictated by a complex interplay of intermolecular forces, primarily strong hydrogen bonds, which guide the self-assembly of the constituent ions into a well-defined supramolecular architecture. The bis(2-hydroxyethyl)ammonium cation, with its two hydroxyl groups and two ammonium (B1175870) protons, provides multiple hydrogen bond donor sites. The maleate anion, a dicarboxylate, presents several hydrogen bond acceptor sites, leading to a rich and predictable hydrogen-bonding network.

The crystal structure of salts containing the bis(2-hydroxyethyl)ammonium cation is characterized by specific, recurring hydrogen-bonding patterns known as supramolecular synthons. The directional hydrogen-bonding capabilities of this cation have led to it being considered a potential supramolecule for templating self-assembly. iucr.org In related structures, such as bis(2-hydroxyethyl)ammonium salts with phenolate or picrate (B76445) anions, the ammonium and hydroxyl groups are the primary drivers of the crystal packing. iucr.orgnih.govresearchgate.net

The most prominent interactions involve the ammonium group (N-H) and hydroxyl groups (O-H) of the cation acting as hydrogen bond donors to the carboxylate oxygen atoms of the maleate anion. These interactions form robust charge-assisted hydrogen bonds. In analogous structures, N-H···O and O-H···O hydrogen bonds are ubiquitous, creating specific ring and chain motifs that can be described using graph-set notation. nih.govresearchgate.net For instance, in the crystal structure of bis(2-hydroxyethyl)ammonium 2-bromophenolate, O-H···O interactions lead to the formation of C(8) chains, while combined N-H···O and O-H···O interactions result in R¹₂(7) ring motifs. iucr.org Similarly, the structure of bis(2-hydroxyethyl)ammonium picrate features R²₁(6), R²₂(10), and R²₂(13) graph-set ring motifs generated by O-H···O and N-H···O hydrogen bonds. nih.gov It is highly probable that similar synthons, particularly those involving cation-anion interactions, govern the crystal lattice of Bis(bis(2-hydroxyethyl)ammonium) maleate.

Table 1: Common Hydrogen-Bonding Motifs in Related Bis(2-hydroxyethyl)ammonium Salts

| Compound | Interacting Groups | Graph-Set Motif | Reference |

|---|---|---|---|

| Bis(2-hydroxyethyl)ammonium 2-bromophenolate | O3—H3···O2 | C(8) chain | iucr.org |

| Bis(2-hydroxyethyl)ammonium 2-bromophenolate | O2—H2···O1 and N1—H1B···O1 | R¹₂(7) ring | iucr.org |

The supramolecular synthons identified serve as building blocks that propagate through the crystal lattice to form extended networks of one, two, or three dimensions. The specific dimensionality of the resulting architecture is a consequence of the number and orientation of the hydrogen-bonding groups on the constituent ions.

One-Dimensional (1D) Networks: It is common for salts of this type to form primary 1D chains. For example, O-H···O interactions between the hydroxyl groups of the bis(2-hydroxyethyl)ammonium cations can link them into chains. iucr.org These cationic chains can then be linked to the maleate anions. Fumaric acid, a geometric isomer of maleic acid, is known to form adducts with amines that result in a variety of one-, two-, and three-dimensional supramolecular structures. tandfonline.com

Two-Dimensional (2D) Networks: The 1D chains can be further interconnected into 2D sheets. This is typically achieved through additional hydrogen bonds, often involving the ammonium protons (N-H) linking the primary chains. iucr.orgresearchgate.net For instance, in bis(2-hydroxyethyl)ammonium 2-bromophenolate, C(8) chains formed by O-H···O bonds are further linked by N-H···O interactions, creating layers. iucr.orgresearchgate.net The formation of 2D hydrogen-bonded organic frameworks (HOFs) is a well-established principle in crystal engineering, where specific interactions guide the assembly of molecules into sheets. rsc.orgrsc.org

Three-Dimensional (3D) Networks: The extension of the network into three dimensions occurs when the 2D layers are linked by further intermolecular interactions. These can include weaker C-H···O hydrogen bonds or van der Waals forces. In the case of bis(2-hydroxyethyl)ammonium picrate, the combination of strong O-H···O, N-H···O, and weaker C-H···O hydrogen bonds leads to the formation of a complete three-dimensional structure. nih.gov The multiple hydrogen bond donor and acceptor sites on both the bis(bis(2-hydroxyethyl)ammonium) cation and the maleate anion provide the necessary connectivity to establish a complex 3D network.

Crystal Engineering Principles Applied to this compound and Related Salts

Crystal engineering provides a framework for the rational design of functional molecular solids by understanding and utilizing intermolecular interactions. ub.edu For salts like this compound, these principles can be applied to control their solid-state forms and, consequently, their physicochemical properties.

The rational design of ammonium salts is a key area of crystal engineering. nih.govnih.govrsc.org The predictability of hydrogen bonds, especially the strong, charge-assisted interactions between an ammonium cation and a carboxylate anion, allows for a targeted approach to designing specific solid-state architectures.

In the context of this compound, the primary design elements are the multiple hydrogen bond donors of the cation and the acceptor sites of the maleate anion. By controlling factors such as stoichiometry and crystallization conditions (e.g., solvent, temperature), it is possible to favor the formation of certain supramolecular synthons over others, thereby guiding the self-assembly process. For example, increasing the concentration of maleic acid in related systems can enhance the prevalence of hetero-synthons (cation-anion interactions), strengthening the crystal packing. smolecule.com The choice of the maleate anion is itself a design decision; maleic acid is a popular and predictable co-former for creating salts with desired properties. nih.gov The goal of rational design is to create a robust, stable crystal lattice with predictable connectivity, leveraging the most reliable intermolecular interactions.

Polymorphism: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. ub.edu Organic salts, particularly those with conformationally flexible ions like bis(2-hydroxyethyl)ammonium, are prone to exhibiting polymorphism. Different crystal packing arrangements or different conformations of the cation can lead to distinct polymorphs with varying stability, solubility, and other physical properties. The study of bedaquilinium maleate, which can crystallize as a hemihydrate, various solvates (with THF, acetone/hexane, ethyl acetate), and a solvate-free form, highlights the rich polymorphic landscape of maleate salts. iucr.orgnih.gov Screening for polymorphs of this compound would likely involve crystallization from a wide range of solvents and under different thermodynamic and kinetic conditions.

Cocrystallization: Cocrystallization is a powerful strategy for modifying the properties of a solid without altering the chemical structure of the primary molecule. acs.org While this compound is itself a salt, the principles of cocrystallization can be applied. For instance, it might be possible to form cocrystals of this salt with other neutral guest molecules (co-formers). A more common strategy involves the initial components. Maleic acid is frequently used as a co-former to create salts or cocrystals with active pharmaceutical ingredients (APIs). nih.gov The ΔpKa rule can help predict whether the interaction between an acid (maleic acid) and a base (bis(2-hydroxyethyl)amine) will result in a salt (proton transfer) or a cocrystal (neutral components). nih.gov Given the pKa values of maleic acid, it readily forms salts with amines. nih.gov Cocrystallization strategies could also involve using the pre-formed this compound salt as a building block in a multi-component system, introducing other molecules that can interact with either the cation or the anion through hydrogen bonding. acs.org

Spectroscopic and Comprehensive Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the structural verification of Bis(bis(2-hydroxyethyl)ammonium) maleate (B1232345). smolecule.com Analysis in solution provides unambiguous evidence of salt formation and offers insights into the dynamic equilibrium between the ionic and neutral species.

Both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the identities of the bis(bis(2-hydroxyethyl)ammonium) cation and the maleate anion. smolecule.com

The ¹H NMR spectrum is expected to show distinct signals for the protons of the cation and anion. For the bis(bis(2-hydroxyethyl)ammonium) cation, the protons on the carbons adjacent to the ammonium (B1175870) nitrogen (N-CH₂) and the hydroxyl group (O-CH₂) would appear as separate multiplets. The maleate anion, in its characteristic cis configuration, would typically exhibit a singlet for its two equivalent vinyl protons (HC=CH). The protons of the ammonium (N-H) and hydroxyl (O-H) groups often appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to proton exchange and hydrogen bonding.

The ¹³C NMR spectrum provides complementary information. The cation would display two signals for its non-equivalent carbons (N-C H₂ and O-C H₂). The maleate anion would show signals for the olefinic carbons (C H=C H) and the carboxylate carbons (C OO⁻). The exact chemical shifts confirm the electronic environment of each carbon atom within the ionic structure. smolecule.com

While ¹⁵N NMR would be a powerful technique for directly probing the nitrogen center of the cation and confirming its ammonium nature, specific ¹⁵N NMR data for this compound is not commonly reported in the literature.

Table 1: Expected NMR Chemical Shift Ranges for Bis(bis(2-hydroxyethyl)ammonium) maleate Note: Specific chemical shifts can vary based on solvent and experimental conditions. Data is inferred from characteristic values for the constituent functional groups.

| Nucleus | Assignment (Structure) | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Ammonium/Hydroxyl (N-H, O-H) | Broad, variable |

| Maleate (HC=CH) | ~6.0 - 6.5 | |

| Cation (-O-CH₂-) | ~3.7 - 4.0 | |

| Cation (-N-CH₂-) | ~3.0 - 3.4 | |

| ¹³C | Maleate (-COO⁻) | ~165 - 175 |

| Maleate (HC=CH) | ~130 - 135 | |

| Cation (C-O, C-N) | ~50 - 65 |

Protic ionic liquids are formed through proton transfer from a Brønsted acid (maleic acid) to a Brønsted base (bis(2-hydroxyethyl)amine). nih.gov However, this transfer is often incomplete, leading to a dynamic equilibrium in the liquid state between the dissociated ions and the neutral parent acid and base molecules.

NMR spectroscopy is a key method for evaluating this equilibrium and the "ionicity" of the PIL. The degree of proton transfer can be qualitatively assessed by observing the chemical shift of the protons on the carbons adjacent to the nitrogen atom (N-CH₂). smolecule.com A significant downfield shift of these protons compared to the parent amine is indicative of protonation and a higher degree of ionicity. Comparing the chemical shifts of the acid and base moieties in the PIL to their neutral precursors allows for a quantitative or semi-quantitative estimation of the equilibrium composition. Some electrochemical methods have also been developed to quantify residual neutral acids or bases in PILs. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound and probing the extensive network of intermolecular interactions. smolecule.com

The FTIR spectrum of the compound displays characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The presence of bands for hydroxyl (O-H), ammonium (N-H), and carbonyl (C=O) groups confirms the formation of the salt. smolecule.com

Key vibrational modes for the bis(bis(2-hydroxyethyl)ammonium) cation include:

O-H and N-H stretching: A very broad and strong absorption band typically observed in the 3500-3000 cm⁻¹ region, resulting from the overlap of O-H and N-H stretching vibrations.

C-H stretching: Aliphatic C-H stretching vibrations appear in the 3000-2850 cm⁻¹ range.

C-O stretching: A strong band for the alcohol C-O stretch is expected around 1050 cm⁻¹.

C-N stretching: This vibration typically appears in the 1220-1020 cm⁻¹ region. nih.gov

For the maleate anion , the key vibrations are:

C=O stretching: The carboxylate group (COO⁻) gives rise to a strong asymmetric stretching band around 1600-1550 cm⁻¹ and a weaker symmetric stretching band near 1400 cm⁻¹. researchgate.net The presence of a band around 1700 cm⁻¹ could indicate the existence of unionized carboxylic acid groups as part of the solution-state equilibrium. zbaqchem.com

C=C stretching: The stretching of the carbon-carbon double bond is expected around 1650-1600 cm⁻¹.

Table 2: Principal FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3500 - 3000 (broad) | O-H and N-H stretching | Hydroxyl, Ammonium |

| 3000 - 2850 | C-H stretching | Aliphatic |

| ~1700 | C=O stretching | Carboxylic Acid (neutral) |

| 1600 - 1550 | C=O asymmetric stretching | Carboxylate (anion) |

| ~1400 | C=O symmetric stretching | Carboxylate (anion) |

| 1220 - 1020 | C-N stretching | Ammonium |

| ~1050 | C-O stretching | Alcohol |

The most significant spectroscopic signature of the strong intermolecular forces in this compound is the broadness and position of the O-H and N-H stretching bands in the FTIR spectrum. researchgate.net In discrete, non-interacting molecules, these stretches appear as relatively sharp bands at higher frequencies. In this PIL, the extensive O-H···O, N-H···O, and potentially O-H···N hydrogen bonds between the cations, anions, and between the ions themselves cause a significant broadening and shifting of this band to lower wavenumbers. This feature is a hallmark of protic ionic liquids and reflects the strong, directional interactions that create a complex, three-dimensional liquid network. Studies on similar crystalline salts of bis(2-hydroxyethyl)ammonium show these hydrogen bonds are the dominant forces stabilizing the structure. researchgate.net

Surface-Sensitive Analytical Techniques for Interfacial Studies

While bulk characterization is well-established, the study of the interfacial properties of this compound using surface-sensitive techniques is less common in the literature. However, these methods hold significant potential for understanding its behavior in applications where surfaces and interfaces are critical, such as in its role as a surfactant. smolecule.com

Techniques such as X-ray Photoelectron Spectroscopy (XPS) could be used to determine the elemental composition and chemical states of atoms at the immediate surface (top 1-10 nm), revealing whether the surface is enriched with cations or anions. libretexts.orgAngle-Resolved XPS (ARXPS) could further provide a non-destructive depth profile of the near-surface region.

Other methods like X-ray Reflectivity and surface tension measurements have been applied to other protic ionic liquids to elucidate the structure of the liquid-gas interface. nih.govrsc.org These studies often reveal that the interface is not a simple termination of the bulk structure but possesses a distinct, layered arrangement of ions extending several molecular layers deep. rsc.org Cations and anions may orient themselves preferentially, with nonpolar alkyl chains often directed towards the gas phase. Applying these techniques to this compound could provide crucial insights into how the hydroxyl-functionalized cations and dicarboxylate anions arrange at interfaces, which is fundamental to its properties as a surfactant and its interactions with other materials.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov For ionic liquids like this compound, which have negligible vapor pressure, XPS is a particularly valuable tool for analysis under ultra-high vacuum conditions. nih.gov

The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energies of the core-level electrons are specific to each element. Small shifts in these binding energies, known as chemical shifts, provide information about the chemical bonding and oxidation state of the atoms. nih.gov

In the context of this compound, XPS can be used to:

Confirm Elemental Composition: Identify the presence of carbon (C), nitrogen (N), and oxygen (O) on the sample surface.

Determine Chemical States: Distinguish between the different chemical environments of the carbon atoms (e.g., C-C/C-H in the ethyl groups, C-N in the ammonium cation, and C=O and O-C=O in the maleate anion). Similarly, the chemical states of nitrogen and oxygen can be resolved. rsc.orgosti.govrsc.org

Investigate Cation-Anion Interactions: The binding energies of the heteroatoms (N and O) can provide insights into the nature and strength of the interactions between the bis(bis(2-hydroxyethyl)ammonium) cation and the maleate anion. rsc.orgosti.govrsc.org

A robust fitting model for the C 1s, N 1s, and O 1s regions of the XPS spectrum is essential for deconvolution of the various chemical states. rsc.orgucl.ac.uk For long-chain ammonium ionic liquids, it has been observed that the electronic environment of the cationic nitrogen can be influenced by the nature of the anion. rsc.org

Table 1: Expected XPS Binding Energy Regions for this compound

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical Information |

| Carbon | C 1s | ~285.0 | Aliphatic C-C, C-H |

| ~286.5 | C-N, C-O | ||

| ~288.5 | C=O in carboxylate | ||

| Nitrogen | N 1s | ~402.0 | Quaternary ammonium (N+) |

| Oxygen | O 1s | ~532.0 | C-O-H (hydroxyl) |

| ~533.5 | C=O in carboxylate |

Note: The exact binding energies can vary depending on the specific chemical environment and instrument calibration.

Zeta Potential Measurements for Surface Charge Characterization

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. The zeta potential is the electric potential in the interfacial double layer (DL) at the location of the slipping plane relative to a point in the bulk fluid away from the interface.

For this compound, which may be used in formulations or applications where it interacts with surfaces or forms dispersions, zeta potential measurements are crucial. These measurements can provide information on:

Surface Charge: The sign and magnitude of the zeta potential indicate the net charge on the surface of any particles or droplets coated with the ionic liquid.

Colloidal Stability: A high absolute zeta potential (typically > ±30 mV) is indicative of good colloidal stability due to strong electrostatic repulsion between particles. researchgate.net

Adsorption Mechanisms: Changes in the zeta potential of a substrate upon addition of the ionic liquid can elucidate the mechanism of its adsorption onto the surface. researchgate.net

The zeta potential is influenced by factors such as pH, ionic strength of the medium, and the concentration of the ionic liquid. youtube.com For ionic liquids, the nature of both the cation and the anion can significantly affect the zeta potential. In the case of this compound, the ammonium cation would contribute to a positive charge, while the maleate anion would contribute to a negative charge. The net surface charge will depend on the orientation and adsorption of these ions at the interface.

Table 2: General Interpretation of Zeta Potential Values

| Zeta Potential (mV) | Stability Behavior |

| 0 to ±10 | Highly unstable, rapid coagulation or flocculation |

| ±10 to ±30 | Incipient instability |

| ±30 to ±40 | Moderate stability |

| ±40 to ±60 | Good stability |

| > ±60 | Excellent stability |

Elemental Compositional Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. For a newly synthesized compound like this compound, elemental analysis is essential for verifying its stoichiometry and purity. psu.eduresearchgate.net

The principle of modern elemental analyzers involves the complete combustion of the sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector, typically a thermal conductivity detector.

For this compound, with a presumed molecular formula of C₁₂H₂₈N₂O₈, the theoretical elemental composition can be calculated. The experimental results from the elemental analyzer should be in close agreement with these theoretical values to confirm the successful synthesis of the target compound with the correct stoichiometry. researchgate.net Any significant deviation could indicate the presence of impurities, residual solvents, or that a non-stoichiometric reaction has occurred. psu.eduelsevierpure.com

Table 3: Theoretical Elemental Composition of this compound (C₁₂H₂₈N₂O₈)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 44.16 |

| Hydrogen | H | 1.008 | 28 | 28.224 | 8.65 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 8.59 |

| Oxygen | O | 15.999 | 8 | 127.992 | 39.23 |

| Total | 328.362 | 100.00 |

Note: A related compound, bis(2-hydroxyethyl)ammonium acetate (B1210297), was found to have an experimental composition of C: 43.6%, H: 9.2%, and N: 8.4%, which closely matched the calculated values for its structure. researchgate.net

Thermal Analysis Techniques for Understanding Decomposition Pathways and Phase Transitions

Thermal analysis encompasses a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. For protic ionic liquids like this compound, thermal analysis is crucial for determining its operational temperature range and understanding its thermal stability and decomposition behavior. acs.orgmdpi.com

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to study thermal transitions such as melting, crystallization, and glass transitions. acs.org

In the study of protic ionic liquids, DSC provides valuable information on:

Melting Point (Tm): The temperature at which the material transitions from a solid to a liquid state.

Crystallization Temperature (Tc): The temperature at which the material crystallizes from a supercooled liquid state.

Glass Transition Temperature (Tg): The temperature at which an amorphous solid becomes rubbery or a viscous liquid upon heating. This is a characteristic of non-crystalline materials.

Heat of Fusion (ΔHf): The amount of energy required to melt the sample.

The thermal behavior of protic ionic liquids is influenced by the structure of the cation and anion, including the length of alkyl chains and the nature of the functional groups. mdpi.comnih.gov For instance, the presence of hydroxyl groups in the bis(bis(2-hydroxyethyl)ammonium) cation can lead to extensive hydrogen bonding, which can significantly affect the melting point and glass transition temperature.

Table 4: Representative Thermal Transition Data for Ammonium-Based Protic Ionic Liquids

| Protic Ionic Liquid | Td / K | Tg / K |

| [EHA][C5] | 425.45 | 196.35 |

| [EHA][C6] | 422.35 | 199.15 |

| [EHA][C7] | 416.35 | 205.15 |

| [BEHA][C5] | 441.15 | 206.55 |

| [BEHA][C6] | 443.45 | 208.55 |

| [BEHA][C7] | 448.35 | 211.25 |

Source: Adapted from experimental data on 2-ethylhexylammonium ([EHA]) and bis-(2-ethylhexyl)ammonium ([BEHA]) based protic ionic liquids with pentanoate ([C5]), hexanoate (B1226103) ([C6]), and heptanoate (B1214049) ([C7]) anions. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to determine the thermal stability and decomposition temperature of materials. acs.orgmdpi.com

For this compound, TGA can provide:

Onset Decomposition Temperature (Tonset): The temperature at which significant thermal decomposition begins. This is a critical parameter for defining the upper-temperature limit for the use of the ionic liquid. acs.org

Decomposition Profile: The TGA curve can reveal whether the decomposition occurs in a single step or multiple steps, providing insights into the decomposition mechanism. mdpi.com

Residual Mass: The amount of material remaining at the end of the analysis can indicate the formation of non-volatile decomposition products.

The thermal stability of protic ionic liquids is highly dependent on the nature of both the cation and the anion. acs.orgmdpi.comrsc.org The presence of hydroxyl groups in the cation of this compound might influence its decomposition pathway. mdpi.com Generally, ammonium-based protic ionic liquids show a one-step decomposition process. psu.edu The decomposition temperature can be affected by the strength of the heteroatom-carbon and heteroatom-hydrogen bonds. psu.edu

Table 5: Decomposition Temperatures of Representative Ammonium-Based Protic Ionic Liquids

| Protic Ionic Liquid | Decomposition Temperature (Td) / K |

| [DEA][C5] | 413.15 |

| [DEA][C6] | 411.15 |

| [DEA][C7] | 404.15 |

| [DBA][C5] | 439.15 |

| [DBA][C6] | 440.15 |

| [DBA][C7] | 442.15 |

Source: Adapted from experimental data on diethylammonium (B1227033) ([DEA]) and dibutylammonium ([DBA]) based protic ionic liquids with pentanoate ([C5]), hexanoate ([C6]), and heptanoate ([C7]) anions. psu.edu

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations offer a foundational understanding of a molecule's behavior by solving the Schrödinger equation. These methods are broadly categorized into Density Functional Theory and Ab Initio approaches, each providing a different balance of computational cost and accuracy.

Density Functional Theory (DFT) is a workhorse of computational chemistry, providing reliable information on molecular geometry and electronic properties with manageable computational expense. frontiersin.org For Bis(bis(2-hydroxyethyl)ammonium) maleate (B1232345), DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, revealing the most stable three-dimensional structure of the cation-anion pair.

The calculations would explore the potential energy surface to identify different stable conformers, particularly concerning the rotation around the C-C and C-N bonds of the hydroxyethyl (B10761427) groups. The results would likely show that the most stable conformation is stabilized by intramolecular hydrogen bonds within the cation and strong intermolecular hydrogen bonds between the ammonium (B1175870) group (N-H) and hydroxyl groups (O-H) of the cation and the carboxylate groups (COO⁻) of the maleate anion. nih.gov

Furthermore, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of the compound's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These calculations help in understanding the charge transfer interactions between the cation and anion. frontiersin.org

Table 1: Illustrative Electronic Properties from DFT Calculations

| Property | Description | Predicted Value Range |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.5 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical stability. | 5.0 to 6.5 eV |

| Dipole Moment | Measure of the net molecular polarity arising from charge distribution. | 8 to 15 Debye |

Note: The values in this table are illustrative, based on typical results for similar protic ionic liquids, as specific DFT studies on Bis(bis(2-hydroxyethyl)ammonium) maleate are not publicly available.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy for electronic structure and interaction energies. These high-level calculations would be used to refine the geometries and energies of the most important conformers and transition states identified by DFT. They are particularly valuable for obtaining benchmark-quality data on the hydrogen bond energies and charge transfer characteristics within the ionic pair, providing a more precise description of the electronic interactions.

Simulation and Analysis of Intermolecular Interactions

The physical and chemical properties of this compound in the solid or liquid state are dominated by a network of intermolecular interactions. nih.gov Several computational techniques are available to visualize, quantify, and understand these forces.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice based on electron distribution. acs.orgnih.gov The Hirshfeld surface of a molecule is defined as the region where the contribution to the electron density from that molecule is greater than the contribution from all other molecules in the crystal.

By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific regions of close intermolecular contacts. For this compound, red spots on the d_norm map would highlight the strong hydrogen bonds between the ammonium and hydroxyl hydrogens of the cation and the carboxylate oxygens of the anion. researchgate.net

The analysis is complemented by 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). The percentage contribution of different types of contacts can be calculated from these plots. For this compound, the most significant contributions would be expected from O···H/H···O contacts, indicative of strong hydrogen bonding, followed by H···H contacts, which represent van der Waals forces. acs.orgresearchgate.net Analysis of related structures, such as Bis(2-hydroxyethyl)ammonium picrate (B76445), confirms the prevalence of O···H and N···H hydrogen bonds in forming the crystal structure. nih.gov

Table 2: Representative Contributions to the Hirshfeld Surface Area

| Intermolecular Contact | Contribution (%) | Description |

| O···H / H···O | 45 - 55% | Represents dominant hydrogen bonding interactions. researchgate.net |

| H···H | 25 - 35% | Relates to van der Waals forces and hydrophobic contacts. nih.gov |

| C···H / H···C | 8 - 15% | Weaker C-H···O or C-H···π interactions. |

| O···O | 1 - 3% | Repulsive contacts between oxygen atoms. |

| N···H / H···N | 3 - 7% | Specific hydrogen bonds involving the ammonium group. |

Note: This data is representative and based on Hirshfeld analyses of similar organic ammonium carboxylate salts, as a specific analysis for the title compound is not available.

The Non-Covalent Interaction (NCI) plot index is a visualization tool that reveals non-covalent interactions in real space. acs.org It is based on the electron density and its derivatives. The resulting 3D graphical representation shows surfaces colored according to the strength and nature of the interaction: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals forces, and red for repulsive steric clashes. For this compound, NCI analysis would visually confirm the strong hydrogen bonding between the cation's N-H and O-H groups and the anion's O-C=O group.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and interactions based on the topology of the electron density. acs.org By locating bond critical points (BCPs) between atoms, QTAIM can characterize the nature of the interaction. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to distinguish between covalent bonds and non-covalent interactions. For the hydrogen bonds in this compound, QTAIM analysis would provide quantitative data on their strength and nature (predominantly electrostatic).

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. osti.gov It is an invaluable tool for understanding charge distribution and predicting sites for intermolecular interactions. The MEP surface is color-coded to indicate different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For the this compound ion pair, the MEP surface would show intense negative potential (red) around the carboxylate oxygen atoms of the maleate anion and the hydroxyl oxygens of the cation. Conversely, regions of high positive potential (blue) would be located around the acidic protons of the ammonium group and the hydroxyl groups. This visual representation clearly illustrates the complementary nature of the cation and anion, highlighting the primary sites for the strong electrostatic and hydrogen-bonding interactions that define the compound's structure and properties. osti.gov

Prediction and Characterization of Supramolecular Synthons and Crystal Packing Motifs

Theoretical and computational methods are instrumental in predicting and understanding the non-covalent interactions that govern the crystal packing of "this compound." The formation of specific, recurring hydrogen-bonding patterns, known as supramolecular synthons, is a defining feature of the crystal structures of related compounds. nih.gov The bis(2-hydroxyethyl)ammonium cation is a versatile donor of hydrogen bonds, featuring both ammonium (N-H) and hydroxyl (O-H) groups, which can interact with the carboxylate oxygen atoms of the maleate anion.

In related crystal structures, such as bis(2-hydroxyethyl)ammonium salts with other anions like picrate and 2-bromophenolate, a variety of hydrogen-bonding motifs have been identified. nih.govnih.gov These studies reveal that the directional hydrogen-bonding capabilities of the diethanolamine (B148213) (DEA) moiety make it a potent component for creating predictable supramolecular assemblies. nih.gov For instance, O-H···O interactions involving the 2-hydroxyethyl groups are known to be highly influential in the molecular architecture of DEA salts. nih.gov

Commonly observed motifs in the crystal structures of bis(2-hydroxyethyl)ammonium salts include ring and chain patterns, which can be described using graph-set notation. For example, in the crystal structure of bis(2-hydroxyethyl)ammonium 2-bromophenolate, R21(7) ring motifs are formed through combined O-H···O and N-H···O interactions. nih.gov Similarly, the crystal structure of bis(2-hydroxyethyl)ammonium picrate exhibits R21(6), R22(10), and R22(13) graph-set ring motifs. nih.govresearchgate.net It is highly probable that similar synthons are present in the crystal lattice of "this compound," where the maleate anion acts as the hydrogen bond acceptor.

The expected primary supramolecular synthons in "this compound" are presented in the table below.

| Predicted Supramolecular Synthon | Description | Potential Graph-Set Motif |

| Cation-Anion Interaction | Hydrogen bonding between the ammonium (N-H) group of the cation and the carboxylate (COO-) group of the maleate anion. | R21(n) or R22(n) |

| Cation-Cation Interaction | Hydrogen bonding between the hydroxyl (O-H) group of one cation and the hydroxyl group of an adjacent cation. | C(n) chain motifs |

| Intramolecular Hydrogen Bond | Hydrogen bonding between the ammonium (N-H) group and a hydroxyl (O-H) group within the same cation. | S(n) |

Molecular Dynamics Simulations for Solution-State Behavior and Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of "this compound" in the solution state, particularly in aqueous environments. researchgate.net These simulations can provide detailed insights into the dynamic interactions between the ions and with solvent molecules, which are not accessible through static experimental techniques. researchgate.net

An essential aspect of performing accurate MD simulations is the development of a reliable force field, which describes the potential energy of the system as a function of its atomic coordinates. researchgate.net For protic ionic liquids like "this compound," generic force fields may need refinement using quantum mechanical data, such as that obtained from DFT calculations, to accurately capture the specific interactions. researchgate.net

MD simulations of similar maleate salts in aqueous solutions have been used to study association processes. semanticscholar.org These studies often analyze radial distribution functions (RDFs) to quantify the probability of finding one atom or molecule at a certain distance from another. For "this compound" in water, RDFs could be calculated for various atom pairs to characterize key interactions, as detailed in the table below.

| Interaction | Description | Information from RDF |

| Cation-Anion Association | The interaction between the bis(bis(2-hydroxyethyl)ammonium) cation and the maleate anion. | The distance and stability of ion pairing in solution. |

| Ion Hydration | The interaction of the cation and anion with surrounding water molecules. | The structure and extent of the hydration shells around the ions. |

| Cation-Cation & Anion-Anion Aggregation | The tendency of ions of the same charge to cluster together at higher concentrations. | The formation of larger aggregates and their structural characteristics. |

By analyzing the trajectories from MD simulations, it is possible to understand the formation and lifetime of hydrogen bonds between the ions and water molecules, as well as to compute important thermodynamic and transport properties such as density and viscosity. researchgate.net For instance, simulations of the related bis(2-hydroxyethyl)ammonium acetate (B1210297) showed that refining the force field led to good agreement with experimental density values. researchgate.net Such computational studies are crucial for understanding the solution-state behavior of "this compound" and for designing its potential applications.

Functional Roles and Advanced Applications in Chemical Systems

Role as a Reagent or Intermediate in Complex Organic Synthesis

While primarily utilized for its properties as an ionic liquid, the structural components of Bis(bis(2-hydroxyethyl)ammonium) maleate (B1232345) offer potential for its use as a reagent or synthetic intermediate. The reactivity is centered on its maleate anion.

The maleate anion possesses a carbon-carbon double bond that is electron-deficient due to the presence of two adjacent carboxylate groups. This electronic feature makes it an excellent Michael acceptor, susceptible to conjugate addition reactions. researchgate.netmasterorganicchemistry.com Nucleophiles can attack one of the double-bonded carbons, leading to the formation of a new carbon-nucleophile bond. This reactivity is fundamental to many carbon-carbon and carbon-heteroatom bond-forming reactions.

The general pattern for a Michael reaction involving the maleate anion would proceed in three main steps:

Formation of a Nucleophile: A suitable nucleophile, such as an enolate, is generated. masterorganicchemistry.com

Conjugate Addition: The nucleophile attacks the beta-carbon of the maleate's α,β-unsaturated system. This breaks the C-C pi bond and results in a new enolate intermediate. masterorganicchemistry.com

Protonation: The resulting enolate is protonated to yield the final, stable addition product. masterorganicchemistry.com

This reactivity allows the maleate component to act as a building block for more complex molecular structures. For instance, it can be a precursor in the synthesis of substituted succinic acid derivatives, which are valuable intermediates in the production of pharmaceuticals and polymers. d-nb.info

The mechanism of maleate's participation in organic reactions is predominantly governed by its electrophilic double bond. In a conjugate addition, the reaction is initiated by the nucleophilic attack on the double bond, forming a covalent intermediate. The stability of this intermediate is crucial for the reaction to proceed.

A well-documented transformation of maleate is its isomerization to fumarate, a reaction catalyzed by the enzyme maleate isomerase. This enzymatic process provides insight into a possible non-enzymatic reaction pathway. The mechanism involves the nucleophilic attack of a cysteine residue at the double bond, which forms a covalent succinylcysteine-like intermediate. nih.gov Subsequent rotation around the C2-C3 single bond, followed by the elimination of the cysteine group, results in the formation of the more thermodynamically stable trans-isomer, fumarate. nih.gov This highlights the potential for the maleate anion to undergo addition-elimination reactions, which can be exploited in synthetic strategies to achieve specific stereochemical outcomes.

Applications as a Solvent or Reaction Medium in Green Chemistry

As a protic ionic liquid, Bis(bis(2-hydroxyethyl)ammonium) maleate is a promising candidate for applications in green chemistry, particularly as a reaction medium that can replace volatile and toxic organic solvents. smolecule.com

The processing of lignocellulosic biomass, a key goal of modern biorefineries, is often hindered by the recalcitrant nature of its components, particularly lignin. Protic ionic liquids based on alkanolammonium cations, such as bis(2-hydroxyethyl)ammonium, have demonstrated significant potential for dissolving lignin, a crucial pretreatment step for biomass valorization. acs.orgua.pt

Research on structurally similar PILs has shown that the anion plays a critical role in the dissolution process, while the cation has a secondary, though still significant, influence. acs.orgresearchgate.net For instance, studies on various alkanolammonium carboxylate PILs revealed that anions with longer alkyl chains or the presence of hydroxyl groups can affect lignin solubility. acs.orgacs.org The ability of these PILs to dissolve Kraft lignin makes them excellent media for its extraction and subsequent conversion into high-value aromatic compounds. acs.org Given these findings, this compound is expected to be an effective solvent for Kraft lignin, facilitating cleaner and more efficient biomass processing.

| Protic Ionic Liquid (PIL) | Abbreviation | Lignin Solubility (wt%) |

|---|---|---|

| 2-hydroxyethylammonium hexanoate (B1226103) | HEAH | 37 |

| 2-hydroxyethylammonium propionate | HEAP | >30 |

| 2-hydroxyethylammonium acetate (B1210297) | HEAA | ~25 |

| Tris(2-hydroxyethyl)ammonium lactate | THEAL | >47 |

Data adapted from studies on similar alkanolammonium-based PILs to show the general efficacy of this solvent class. acs.orgua.pt

Ionothermal synthesis is a method that uses ionic liquids as both the solvent and the structure-directing agent (template) for the preparation of crystalline materials, such as metal-organic frameworks (MOFs) and zeolites. st-andrews.ac.uk This technique is analogous to the well-established hydrothermal synthesis, where water serves as the solvent.

The unique properties of ionic liquids, including their thermal stability, negligible vapor pressure, and ability to dissolve a wide range of organic and inorganic precursors, make them ideal for this purpose. Protic ionic liquids like this compound are particularly interesting for ionothermal synthesis due to their hydrogen-bonding capabilities, which can help direct the assembly of the final crystalline structure. The cation and anion can interact with the inorganic and organic building blocks, influencing the topology and properties of the resulting material. While specific use of this compound in ionothermal synthesis is not widely documented, its properties align with the requirements for creating novel porous materials like aluminophosphates. rsc.org

Interfacial Chemistry and Adsorption Phenomena in Materials Science

The amphiphilic nature of the bis(2-hydroxyethyl)ammonium cation, with its hydroxyl groups and charged nitrogen center, allows this compound to exhibit significant surface activity. This property is crucial for its application in materials science, where interfacial interactions and adsorption are key.

Studies on similar ammonium-based PILs have demonstrated their effectiveness as lubricant additives. For example, bis(2-hydroxyethyl)ammonium erucate (B1234575) provides excellent lubricity due to the formation of a stable adsorbed layer on metal surfaces. mdpi.com This adsorption reduces friction and wear. The mechanism is believed to involve the polar head of the ammonium (B1175870) cation interacting with the metal surface, while the organic anion and alkyl chains form a protective film. mdpi.com

Furthermore, the ionic nature of the compound facilitates its adsorption onto charged surfaces. The adsorption process is often governed by electrostatic interactions between the ionic liquid and the surface material. journalssystem.com For instance, the cationic bis(2-hydroxyethyl)ammonium component would be attracted to negatively charged surfaces, such as silica or certain clays. This behavior is critical in applications like corrosion inhibition, where the ionic liquid forms a protective barrier on a metal surface, or in enhancing the properties of composite materials. researchgate.netmdpi.com The ability of the hydroxyl groups on the cation to form hydrogen bonds further strengthens these surface interactions. google.com

Adsorption Mechanisms on Solid Surfaces (e.g., Minerals)

The utility of this compound and structurally similar amine-based compounds in various applications stems from their ability to adsorb onto solid surfaces. This adsorption is governed by a combination of electrostatic interactions and hydrogen bonding, which are highly dependent on the specific chemical environment, such as pH. In the context of mineral processing, cationic collectors like amines are commonly employed for the flotation of non-metallic minerals. 911metallurgist.com The adsorption mechanism is largely driven by the electrostatic attraction between the positively charged ammonium head of the collector molecule and the negatively charged mineral surface.

The surface charge of minerals is pH-dependent. For instance, in the separation of quartz and hematite, a similar quaternary ammonium salt, N, N-bis (2-hydroxyethyl)-N-methyl dodecyl ammonium chloride (BHMDC), demonstrates selective adsorption. journalssystem.com The adsorption is influenced by the active sites, such as oxygen atoms, on the mineral surfaces. journalssystem.com The polar groups of the collector interact with these sites, leading to the attachment of the molecule. The non-polar hydrocarbon tail then orients away from the surface, rendering the mineral hydrophobic.

Hydrogen bonding also plays a significant role, particularly due to the presence of hydroxyl (-OH) groups in the cation of this compound. These groups can act as hydrogen bond donors or acceptors, forming bonds with hydroxyl groups or oxygen atoms on the mineral surface. nih.gov This multi-point attachment can enhance the strength and selectivity of the adsorption process. The efficiency of adsorption and the resulting surface modification are critical for applications like mineral flotation and lubrication, where the formation of a stable adsorbed layer is desired. mdpi.com

Contributions to Selective Separation Processes

The selective adsorption of this compound and related compounds onto specific mineral surfaces is the basis for their application in separation processes, most notably in froth flotation. nih.gov In reverse flotation of iron ores, for example, cationic collectors are used to separate silicate gangue minerals like quartz from iron-bearing minerals such as hematite. journalssystem.comnih.gov

A study utilizing a structurally similar collector, N, N-bis (2-hydroxyethyl)-N-methyl dodecyl ammonium chloride (BHMDC), demonstrated efficient separation of hematite and quartz over a wide pH range of 4.0-10.0. journalssystem.com The collector showed preferential adsorption onto the quartz surface, making it floatable, while hematite was depressed. This process yielded a high-quality iron concentrate. journalssystem.com The effectiveness of such collectors is often superior to traditional reagents, offering better selectivity. journalssystem.com

The general principle applies to the separation of other minerals as well. Amine-based collectors are effective in the flotation of non-metallic minerals such as feldspar and micas (e.g., muscovite). 911metallurgist.comausimm.com The separation is achieved by carefully controlling the pulp chemistry, particularly the pH, which dictates the surface charge of the different minerals and thus the selectivity of the collector's adsorption. ausimm.com By rendering one mineral hydrophobic and floatable while leaving others hydrophilic, a clean separation can be achieved. 911metallurgist.com

Table 1: Flotation Performance of BHMDC in Hematite-Quartz Separation This table is generated based on research findings for a structurally similar compound, illustrating the potential application in selective separation.

| Parameter | Result |

| Target Separation | Quartz from Hematite |

| Effective pH Range | 4.0 - 10.0 |

| Final Iron (Fe) Grade | 65.37% |

| Iron (Fe) Recovery | 88.92% |

| Data derived from a study on N, N-bis (2-hydroxyethyl)-N-methyl dodecyl ammonium chloride (BHMDC) journalssystem.com |

Complexation Chemistry and Interaction Mechanisms in Solution

Investigation of Complex Formation with Other Chemical Entities, including Small Molecules

The chemical structure of this compound, featuring multiple hydroxyl groups and a charged ammonium center, facilitates complex formation with a variety of other chemical species in solution. smolecule.com Interaction studies have shown that it can form complexes with different anions and cations, which can influence its solubility and reactivity. smolecule.com The presence of metal ions, in particular, can alter the compound's properties. smolecule.com

Research on structurally analogous compounds provides insight into this behavior. N,N-bis(2-hydroxyethyl)glycine (Bicine), which shares the N,N-bis(2-hydroxyethyl) functional group, has been extensively studied for its ability to form stable complexes with numerous divalent metal ions, including Cu(II), Ni(II), Co(II), Zn(II), and Cd(II). researchgate.netresearchgate.net Furthermore, Bicine can participate in the formation of ternary (or mixed-ligand) complexes. researchgate.net In these systems, a central metal ion coordinates simultaneously with Bicine and another small molecule, such as a carboxylic acid (e.g., succinic, oxalic, malic acid) or a hydroxamic acid. researchgate.net

Similarly, N,N'-bis(2-hydroxyethyl)-ethane-1,2-diamine, another related ligand, forms complexes with Zn(II) and Cd(II), where the ligand coordinates to the metal center. researchgate.net This capacity for complexation is not limited to metal ions; the charged nature of the ammonium group and the hydrogen-bonding capabilities of the hydroxyl groups allow for interactions with a wide range of small molecules and anions in solution.

Table 2: Examples of Metal Ion Complexation by Structurally Similar Ligands

| Ligand | Metal Ions Forming Complexes | Other Ligands in Ternary Complexes |

| N,N-bis(2-hydroxyethyl)glycine (Bicine) | Cu(II), Ni(II), Co(II), Zn(II), Mn(II) | Succinic acid, Oxalic acid, Malic acid, Salicylic acid |

| N,N'-bis(2-hydroxyethyl)-ethane-1,2-diamine | Zn(II), Cd(II), Pt(II) | Not specified |

| [Bis(2-hydroxyethyl)amino]tris(hydroxymethyl)methane (Bis-Tris) | Mg(II), Ca(II), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Not specified |

| Data derived from studies on analogous complexing agents nih.govresearchgate.netresearchgate.netresearchgate.net |

Elucidation of Intermolecular Interactions Driving Complexation Phenomena

The formation of complexes involving the Bis(bis(2-hydroxyethyl)ammonium) cation is driven by a combination of strong intermolecular forces. The primary interaction within the compound itself is the electrostatic attraction between the positively charged bis(bis(2-hydroxyethyl)ammonium) cation and the negatively charged maleate anion, which is formed by proton transfer from maleic acid to the diethanolamine (B148213) precursor. smolecule.comnih.gov

Hydrogen bonding is a critical factor in the stabilization of these complexes. nih.gov The hydroxyl (-OH) groups and the ammonium proton (N-H) are potent hydrogen bond donors. Crystal structure analyses of related compounds, such as bis(2-hydroxyethyl)ammonium picrate (B76445), reveal extensive networks of O—H···O and N—H···O hydrogen bonds that link the cations and anions into a stable, three-dimensional structure. nih.gov The uncoordinated hydroxyethyl (B10761427) groups are particularly important, as they can act as both donors and acceptors for hydrogen bonds, allowing them to interact strongly with water, anions, or other small molecules. nih.gov

Future Research Directions and Emerging Opportunities

Development of Advanced Synthetic Strategies for Enhanced Purity and Tunable Ionicity

The synthesis of bis(bis(2-hydroxyethyl)ammonium) maleate (B1232345) is primarily achieved through a straightforward acid-base neutralization reaction. smolecule.com However, future research can focus on refining this process to achieve higher purity and control over the final properties of the ionic liquid.

Advanced Synthetic Methods:

Solvent-Free Synthesis: Direct mixing of diethanolamine (B148213) and maleic acid, often with gentle heating, represents an environmentally friendly approach that minimizes waste. smolecule.com This method avoids the use of volatile organic solvents, aligning with the principles of green chemistry. qub.ac.uk Research can optimize parameters like reaction time and temperature to maximize yield and purity, while avoiding thermal degradation. smolecule.com

Continuous Flow Synthesis: Implementing continuous flow reactors can offer superior control over reaction conditions, such as temperature and stoichiometry, leading to a more consistent product with higher purity. This method allows for efficient mixing and heat transfer, which is crucial for managing the exothermic nature of the neutralization reaction. smolecule.com

Stoichiometric Control: The molar ratio of the amine (diethanolamine) to the acid (maleic acid) is a critical parameter that influences the degree of proton transfer and, consequently, the ionicity of the resulting PIL. smolecule.comqub.ac.uk Future studies should systematically investigate how varying this ratio affects the equilibrium between the neutral precursor molecules and the ionized species. This is key to tuning properties like conductivity and viscosity for specific applications. For similar ammonium-maleate salts, it has been shown that excess maleic acid can strengthen crystal packing, which may decrease solubility. smolecule.com

A key challenge in PIL synthesis is achieving high purity, as residual starting materials or water can significantly alter the physicochemical properties. nih.gov Advanced purification techniques, such as high-vacuum drying, are essential. The water content, in particular, must be meticulously controlled as it can disrupt the hydrogen-bonding network of the PIL. nih.gov

Table 1: Synthetic Strategies and Control Parameters

| Synthetic Strategy | Key Advantages | Critical Parameters for Optimization | Desired Outcome |

|---|---|---|---|

| Solvent-Free Reaction | Environmentally friendly, reduced waste | Temperature, reaction time, mixing efficiency | High purity, prevention of thermal decomposition |

| Continuous Flow Synthesis | High consistency, improved safety and control | Flow rate, reactor design, temperature profile | Enhanced yield and purity, scalable production |

| Stoichiometric Optimization | Control over ionicity and physical properties | Amine-to-acid molar ratio | Tunable viscosity, conductivity, and solubility |

In-depth Understanding of Structure-Property Relationships through Integrated Experimental and Computational Approaches

The performance of bis(bis(2-hydroxyethyl)ammonium) maleate in any application is dictated by its molecular structure and the resulting intermolecular interactions. A deep understanding of these structure-property relationships is crucial for designing tailored applications.

The bis(bis(2-hydroxyethyl)ammonium) cation possesses two hydroxyl groups and a protonated amine group, all of which can act as hydrogen-bond donors. The maleate anion contains two carboxylate groups, which are strong hydrogen-bond acceptors. This combination leads to the formation of an extensive and complex three-dimensional hydrogen-bonding network. This network is fundamental to its properties as a protic ionic liquid.

Integrated Approaches: